3-nitro-4-[(4-nitro-1,2,5-oxadiazol-3-yl)methoxy]-1,2,5-oxadiazole
Overview
Description
1,2,5-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .
Synthesis Analysis
The synthesis of 1,2,5-oxadiazoles often involves the reaction of appropriate precursors under specific conditions . For example, one compound was synthesized by the reaction of a bis-nitro-1,2,5-oxadiazole with gaseous ammonia in toluene and by partial oxidation of a bis-amino-1,2,5-oxadiazole with 35% H2O2 in concentrated H2SO4 .Molecular Structure Analysis
The molecular structures of 1,2,5-oxadiazoles were fully characterized by 1H and 13C NMR, MS and IR spectroscopy . The geometry structures of these molecules were obtained from Density Functional Theory modeling .Chemical Reactions Analysis
The chemical reactions involving 1,2,5-oxadiazoles are diverse and depend on the specific compound and conditions . For instance, one compound was synthesized in two steps from diaminofurazan .Physical and Chemical Properties Analysis
1,2,5-Oxadiazoles generally have high density, making them attractive as secondary explosives, oxidizers, and melt-castable explosives . For example, one compound has a relatively high density (1.782 g/mL) together with a low melting point (100 °C) .Safety and Hazards
Future Directions
The design and synthesis of new energetic compounds have been of interest worldwide for many years . New heterocyclic energetic compounds play an important role, mainly because of their positive heat of formation, thermal stability, and increased oxygen balance over the respective carbocyclic analogs . The attractive properties of 1,2,5-oxadiazoles encouraged researchers to investigate the possibility of synthesizing analogs of these molecules in which the central oxadiazole ring is 1,2,4-oxadiazole or 1,3,4-oxadiazole .
Properties
IUPAC Name |
3-nitro-4-[(4-nitro-1,2,5-oxadiazol-3-yl)oxymethyl]-1,2,5-oxadiazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2N6O7/c12-10(13)3-2(6-17-7-3)1-16-5-4(11(14)15)8-18-9-5/h1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXCRMFIBXEIBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NON=C1[N+](=O)[O-])OC2=NON=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2N6O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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